molecular formula C9H6BrFN2 B13194367 7-Bromo-8-fluoroquinolin-3-amine

7-Bromo-8-fluoroquinolin-3-amine

Cat. No.: B13194367
M. Wt: 241.06 g/mol
InChI Key: FMEOBFFUTSOJEK-UHFFFAOYSA-N
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Description

7-Bromo-8-fluoroquinolin-3-amine is a chemical compound with the molecular formula C₉H₆BrFN₂. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-fluoroquinolin-3-amine typically involves the introduction of bromine and fluorine atoms into the quinoline ring system. One common method is the nucleophilic substitution reaction, where a suitable quinoline precursor undergoes halogenation. The reaction conditions often include the use of bromine and fluorine sources, such as bromine and fluorine gas or their respective compounds, under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction parameters. The use of catalysts and solvents can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8-fluoroquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction can lead to quinoline oxides or reduced quinoline compounds .

Scientific Research Applications

7-Bromo-8-fluoroquinolin-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoroquinolin-3-amine
  • 8-Bromoquinolin-3-amine
  • 7-Chloro-8-fluoroquinolin-3-amine

Uniqueness

7-Bromo-8-fluoroquinolin-3-amine is unique due to the presence of both bromine and fluorine atoms in its structure. This dual halogenation imparts distinct chemical and biological properties, such as enhanced reactivity and improved binding affinity to molecular targets, compared to its mono-halogenated counterparts .

Properties

Molecular Formula

C9H6BrFN2

Molecular Weight

241.06 g/mol

IUPAC Name

7-bromo-8-fluoroquinolin-3-amine

InChI

InChI=1S/C9H6BrFN2/c10-7-2-1-5-3-6(12)4-13-9(5)8(7)11/h1-4H,12H2

InChI Key

FMEOBFFUTSOJEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)N)F)Br

Origin of Product

United States

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